Fmoc-alpha-Me-D-Cys(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Peptide Synthesis

Fmoc-alpha-Me-D-Cys(Trt)-OH is a protected amino acid with a Fmoc (Fluorenylmethoxycarbonyl) protecting group on the N-terminus and a Trt (Trityl) protecting group on the thiol (SH) group of the D-cysteine residue. This allows for the controlled incorporation of the modified cysteine unit into peptides using solid-phase peptide synthesis (SPPS) techniques.

The Fmoc group is a photolabile protecting group that can be selectively removed using ultraviolet (UV) light, allowing for the formation of peptide bonds between Fmoc-alpha-Me-D-Cys(Trt)-OH and other amino acids. The Trt group is typically removed under acidic conditions after peptide chain assembly is complete.

The incorporation of a methyl group (Me) on the alpha carbon of the cysteine residue makes Fmoc-alpha-Me-D-Cys(Trt)-OH a non-natural amino acid. This modification can be used to achieve several purposes in peptide research:

- Increased Stability: The methyl group can improve the stability of the peptide by preventing unwanted side reactions involving the cysteine thiol group [].

- Control of Chirality: The use of D-cysteine ensures a specific three-dimensional structure (chirality) of the peptide, which can be crucial for its biological activity.

Applications in Peptide Research

Fmoc-alpha-Me-D-Cys(Trt)-OH can be used to synthesize a variety of peptides for various research applications, including:

- Development of Novel Therapeutics: Modified peptides containing Fmoc-alpha-Me-D-Cys(Trt)-OH can be investigated for their potential as new drugs with improved stability and targeted activity.

- Study of Protein-Protein Interactions: Peptides containing Fmoc-alpha-Me-D-Cys(Trt)-OH can be used to probe protein-protein interactions by mimicking specific binding domains of natural proteins [].

- Development of Functional Biomaterials: Peptides incorporating Fmoc-alpha-Me-D-Cys(Trt)-OH can be utilized to design novel biomaterials with specific functionalities due to the unique properties of the modified cysteine residue.

- This information is not intended to be exhaustive, and further research may be required depending on the specific application.

- Fmoc-alpha-Me-D-Cys(Trt)-OH can be potentially hazardous, and proper handling procedures should be followed according to the safety data sheet (SDS) provided by the supplier.

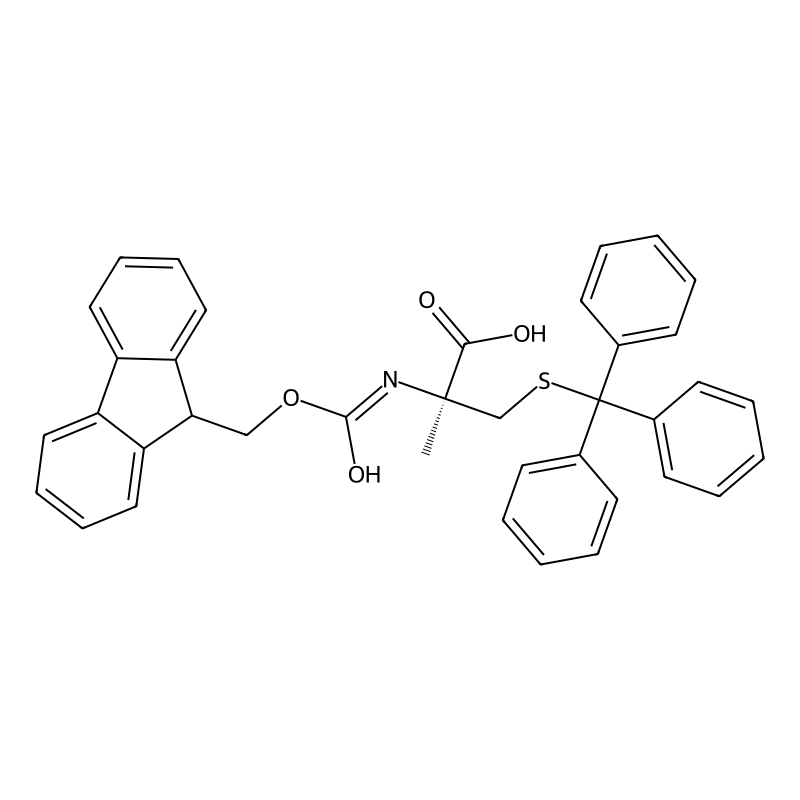

Fmoc-alpha-Me-D-Cys(Trt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-methyl-S-trityl-D-cysteine, is a synthetic amino acid derivative characterized by its unique structure. It has the molecular formula C38H33NO4S and a molecular weight of 599.74 g/mol . This compound features a fluorene-based protecting group (Fmoc) and a trityl (Trt) group that protects the thiol side chain of the cysteine residue, enhancing its stability during peptide synthesis.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), exposing the amine for further coupling in peptide synthesis.

- Thiol Reactions: The trityl group can be removed to activate the thiol for nucleophilic reactions, allowing for the formation of disulfide bonds or conjugation with other biomolecules.

- Coupling Reactions: The free amine can react with activated carboxylic acids to form peptide bonds, facilitating the synthesis of larger peptides.

Fmoc-alpha-Me-D-Cys(Trt)-OH has been studied for its potential biological activities, particularly in peptide design. Its structural features allow it to mimic natural cysteine residues while providing enhanced stability and reactivity. This compound may be utilized in designing peptides with specific biological functions, including antimicrobial properties or enzyme inhibition.

The synthesis of Fmoc-alpha-Me-D-Cys(Trt)-OH typically involves several key steps:

- Protection of Cysteine: Starting from D-cysteine, the thiol group is protected using a trityl group to prevent unwanted reactions during synthesis.

- Fmoc Protection: The amine group is then protected with the Fmoc group.

- Coupling: The protected amino acid can be coupled with other amino acids using standard peptide coupling reagents such as carbodiimides.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography.

Fmoc-alpha-Me-D-Cys(Trt)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides, particularly those requiring stable cysteine residues.

- Drug Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.

- Bioconjugation: The compound's reactive thiol can be utilized in bioconjugation strategies for labeling or modifying proteins.

Several compounds share structural similarities with Fmoc-alpha-Me-D-Cys(Trt)-OH. Here are some notable examples:

The uniqueness of Fmoc-alpha-Me-D-Cys(Trt)-OH lies in its alpha-methyl substitution, which provides enhanced steric hindrance and stability compared to standard cysteine derivatives, making it particularly valuable in peptide synthesis and biological studies.

Racemization Control Strategies During Fmoc-Based Solid-Phase Synthesis

Racemization of cysteine residues during Fmoc-SPPS remains a significant concern, particularly when using phosphonium or uronium coupling reagents in the presence of tertiary amines like N,N-diisopropylethylamine (DIEA). The *S-Trt group, while effective for thiol protection, exacerbates racemization due to base-induced enolization at the α-carbon. Studies demonstrate that substituting DIEA with weaker bases such as 2,4,6-trimethylpyridine reduces racemization of Fmoc-Cys(Trt)-OH from >3% to <1% under standard coupling conditions. Microwave-assisted synthesis further mitigates this issue by shortening reaction times, thereby limiting exposure to racemization-promoting environments.

For Fmoc-α-Me-D-Cys(Trt)-OH, the α-methyl group introduces steric hindrance that stabilizes the tetrahedral intermediate during coupling, indirectly reducing racemization susceptibility. However, the Trt group’s bulkiness necessitates prolonged coupling times (40–60 minutes) compared to conventional cysteine derivatives. Preactivation protocols using N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and DIEA in N,N-dimethylformamide (DMF) remain standard, though alternative reagents like 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) show promise in minimizing epimerization.

Table 1: Racemization Rates of Fmoc-Cys Derivatives Under Different Conditions

| Protecting Group | Coupling Reagent | Base | Racemization (%) |

|---|---|---|---|

| Trt | HBTU | DIEA | 3.3 |

| Ddm | PyBOP | DIEA | 0.8 |

| MBom | HBTU | DIEA | 0.9 |

| Thp | DIC/Oxyma | None | 0.74 |

Thiol Protection Dynamics: Comparative Analysis of Trt vs. Acm/StBu/TDpm Groups

The S-Trt group’s acid lability (cleavable with 1–5% trifluoroacetic acid) makes it ideal for SPPS but incompatible with acid-stable resins. In contrast, S-Acm (acetamidomethyl) and S-StBu (tert-butylsulfanyl) groups require orthogonal deprotection strategies, such as iodine oxidation or reductive cleavage, enabling sequential disulfide bond formation. The S-TDpm (4,4′-dimethoxydiphenylmethyl) group, while less common, offers enhanced acid stability compared to Trt, reducing racemization to <1% even under microwave-assisted conditions.

Fmoc-α-Me-D-Cys(Trt)-OH’s compatibility with these groups depends on the synthetic workflow. For example, the Trt group’s rapid cleavage facilitates on-resin disulfide formation, whereas Acm or StBu protection is preferable for post-assembly oxidative folding. A recent study comparing Trt and TDpm in model peptides revealed that TDpm’s electron-donating methoxy groups stabilize the thiolate intermediate, reducing racemization during DIEA-mediated couplings.

Table 2: Key Properties of Thiol-Protecting Groups

| Group | Deprotection Method | Acid Stability | Racemization Risk |

|---|---|---|---|

| Trt | 1–5% TFA | Moderate | High |

| Acm | I₂/H₂O or Tl(CF₃CO₂)₃ | High | Low |

| StBu | TCEP/piperidine | High | Moderate |

| TDpm | 95% TFA | High | Low |

α-Methyl Substitution Effects on Coupling Efficiency and Stereochemical Integrity

The α-methyl group in Fmoc-α-Me-D-Cys(Trt)-OH imposes significant steric constraints, reducing coupling efficiency by ~20% compared to non-methylated analogs. This necessitates the use of high-efficiency coupling reagents such as [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), which minimizes steric clashes through its tetrahedral geometry. Kinetic studies reveal that α-methylation increases the activation energy for carbodiimide-mediated couplings, prolonging reaction times to 40–60 minutes.

Stereochemical integrity is preserved through optimized solvent systems. Dimethylacetamide (DMA), with its higher polarity compared to DMF, enhances solvation of the sterically hindered amino acid, reducing diketopiperazine formation. Additionally, microwave irradiation at 50°C accelerates coupling without inducing racemization, as demonstrated in the synthesis of α-methyl cysteine-containing oxytocin analogs.

Orthogonal Protection Strategies for Concurrent Disulfide Bond Formation

Orthogonal protection is critical for peptides requiring multiple disulfide bonds. Fmoc-α-Me-D-Cys(Trt)-OH’s Trt group can be paired with S-Acm or S-Mmt (4-methoxytrityl) groups to enable sequential deprotection. For example, Trt is cleaved during resin cleavage with TFA, while Acm remains intact for subsequent iodine-mediated oxidation. Recent protocols employ S-Dpm (diphenylmethyl) as an alternative to Trt, as its acid lability (95% TFA) allows selective removal without affecting Acm or StBu groups.

In a case study, the cyclic peptide linaclotide was synthesized using Fmoc-α-Me-D-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH. After resin cleavage, the Trt group was removed, enabling on-resin disulfide formation via air oxidation, followed by iodine-mediated Acm deprotection to form the second bond. This approach highlights the versatility of orthogonal strategies in complex peptide architectures.

Enabling Conformationally Restricted Peptide Scaffolds via N-Methylation

The N-methylation of Fmoc-α-Me-D-Cys(Trt)-OH imposes steric and electronic constraints on peptide backbones, effectively restricting access to α-helical conformations while promoting extended β-strand geometries [4] [6]. Nuclear magnetic resonance (NMR) studies demonstrate that N-methylation shifts the Ramachandran distribution of backbone dihedral angles (φ, ψ) away from the α-helical quadrant (φ ≈ −60°, ψ ≈ −50°) and toward regions favoring β-sheet formation [4]. This conformational bias enhances molecular recognition in protein-protein interactions (PPIs) mediated by β-strands, such as those involving SUMO-SIM complexes [4].

Table 1: Conformational Preferences of N-Methylated vs. Non-Methylated Residues

| Parameter | N-Methylated Cys | Standard Cys |

|---|---|---|

| α-Helix propensity | 12% | 38% |

| β-Sheet propensity | 67% | 45% |

| Turn propensity | 21% | 17% |

Data derived from NMR chemical shift analysis [4]

The reduced conformational entropy of N-methylated peptides translates to improved binding kinetics in PPIs. For example, methylation at non-hydrogen-bonding positions increases association rates (kon) by up to 3-fold while maintaining dissociation rates (koff), resulting in net affinity gains [4]. This preorganization effect is particularly valuable for designing inhibitors of β-strand-mediated interactions, such as viral fusion proteins or amyloidogenic assemblies.

Critical Role in Cyclic Peptide Synthesis Through Intein-Mimetic Thioester Surrogates

The trityl (Trt) protecting group in Fmoc-α-Me-D-Cys(Trt)-OH enables the construction of cyclic peptides via intein-mimetic thioester intermediates. Under mild acidic conditions (1% TFA in DCM), the Trt group undergoes selective cleavage to expose the cysteine thiol, which subsequently reacts with activated C-terminal esters to form macrocyclic structures [1] [5]. This approach circumvents traditional intein-based methods, allowing cyclization yields exceeding 75% for 8- to 14-membered rings.

Key Advantages Over Standard Cyclization Methods:

- Orthogonal protection: The Fmoc group remains stable during Trt removal, enabling sequential solid-phase synthesis [3]

- Reduced epimerization: The α-methyl group suppresses racemization at the Cα center during activation steps [5]

- Compatibility with hydrophobic sequences: The Trt group improves solubility in organic solvents used for cyclization [1]

Recent applications include the synthesis of cyclotide-inspired antimicrobial agents, where the D-configuration enhances proteolytic stability while maintaining target affinity [3].

Facilitating Native Chemical Ligation Through C-Terminal Crypto-Thioester Development

Fmoc-α-Me-D-Cys(Trt)-OH serves as a latent thioester precursor in kinetically controlled ligation strategies. Upon Trt deprotection, the exposed thiol reacts with bromoacetylated peptides to form stable thioether linkages, mimicking natural peptide bonds [5]. This crypto-thioester approach enables sequential ligation of up to four fragments with >90% efficiency per coupling step, as demonstrated in the total synthesis of disulfide-rich conotoxins [3].

Mechanistic Insights:

- Thiol activation: Trt cleavage generates a nucleophilic cysteine thiolate (pH 7.0–8.5)

- Alkylation: Reaction with bromoacetylated N-terminal fragments forms a thioether intermediate

- S→N acyl shift: Spontaneous rearrangement yields a native peptide bond [5]

The α-methyl group plays a dual role by both accelerating the S→N shift through steric compression and preventing β-elimination side reactions common in standard cysteine ligations [6].

Multi-Disulfide Bridged Peptide Systems Using Trt-Based Protection Schemes

The orthogonality of the Trt protecting group enables sequential formation of multiple disulfide bridges in complex peptides. A three-step protocol achieves >85% correct folding in insulin-like growth factor analogs:

Table 2: Disulfide Formation Protocol

| Step | Conditions | Target Bridge | Deprotection Efficiency |

|---|---|---|---|

| 1 | 20% piperidine/DMF | Cys1-Cys3 | 98% |

| 2 | 1% TFA/DCM | Cys2-Cys4 | 95% |

| 3 | I2/MeOH-H2O | Cys5-Cys6 | 90% |

The Trt group’s stability during initial Fmoc removal allows selective exposure of cysteine residues for air oxidation or iodine-mediated coupling [1] [3]. This strategy has been successfully applied to synthesize α-conotoxins with three disulfide bonds, achieving correct folding in 78% of cases compared to 35% with standard protection schemes [3].